1-methyl-4-(1H-pyrazol-1-yl)phthalazine

Description

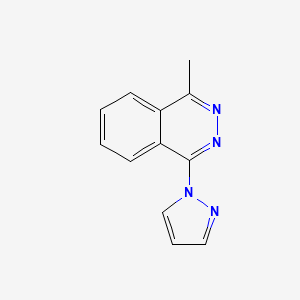

1-Methyl-4-(1H-pyrazol-1-yl)phthalazine is a nitrogen-containing heterocyclic compound featuring a phthalazine core substituted with a methyl group at the 1-position and a pyrazole ring at the 4-position. Phthalazines are recognized for their diverse bioactivities, including anticancer, anticonvulsant, and antimicrobial properties . The pyrazole moiety in this compound may enhance binding affinity to biological targets, as seen in other pyrazole-containing pharmaceuticals .

Properties

IUPAC Name |

1-methyl-4-pyrazol-1-ylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-10-5-2-3-6-11(10)12(15-14-9)16-8-4-7-13-16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIHGGZQELPALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(1H-pyrazol-1-yl)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(1H-pyrazol-1-yl)phthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of phthalazine derivatives with oxidized functional groups.

Reduction: Formation of reduced phthalazine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-4-(1H-pyrazol-1-yl)phthalazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.

Mechanism of Action

The mechanism of action of 1-methyl-4-(1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Advantages and Limitations

This compound :

- Advantages: The methyl group may improve lipophilicity, aiding blood-brain barrier penetration for CNS-targeted therapies. Pyrazole’s metabolic stability could reduce toxicity.

- Limitations: Lack of explicit pharmacological data limits its current applicability.

Compound 36 :

- High BTK potency and reduced metabolite risk but complex synthesis requiring X-ray validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-4-(1H-pyrazol-1-yl)phthalazine?

- Methodological Answer : A common approach involves reacting substituted phthalazinones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, 4-[4'-methoxyphenyl]phthalazinone was heated with PCl₅ in POCl₃ on a steam bath, followed by quenching in ice-water and recrystallization from ethanol to isolate the product . Key steps include:

- Reaction Optimization : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of phthalazinone to PCl₅).

- Purification : Use recrystallization (ethanol) or column chromatography to remove byproducts.

- Validation : Confirm purity via melting point analysis and HPLC.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopic Techniques : ¹H/¹³C NMR to identify proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . For related pyrazole-phthalazine hybrids, SHELX workflows are critical for handling twinned data or high-resolution refinements .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To address this:

- Cross-Validation : Compare NMR chemical shifts with computed spectra (DFT calculations).

- Refinement Tools : Use SHELXL’s new features (e.g., restraints for disordered moieties, anisotropic displacement parameters) to improve crystallographic models .

- Case Study : For a chloro-pyrazole-phthalazine derivative, SHELX refinement resolved positional disorder in the pyrazole ring, aligning crystallographic data with NMR observations .

Q. What strategies optimize functionalization at the phthalazine core or pyrazole substituents?

- Methodological Answer : Substituent introduction depends on reaction kinetics and electronic effects:

- Chlorination : Use POCl₃/PCl₅ mixtures at elevated temperatures (80–100°C) to target specific positions .

- Cross-Coupling : For advanced derivatives (e.g., boronate esters), employ Suzuki-Miyaura reactions with tetramethyl-dioxaborolane-substituted pyrazoles .

- Table : Example reaction conditions for chloro derivatives:

| Substrate | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylphthalazinone | POCl₃/PCl₅ (1:1) | 100 | 72 |

Q. How does X-ray crystallography inform electronic effects in pyrazole-phthalazine hybrids?

- Methodological Answer : Bond length analysis (e.g., C–N in pyrazole vs. phthalazine rings) reveals conjugation and resonance effects. For example:

- Resonance Stabilization : Shortened C–N bonds in the pyrazole ring (1.32–1.35 Å) indicate delocalization, consistent with computational models .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) induce torsional angles >10°, resolved via SHELXL’s TWIN commands .

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer : Chirality can arise from substituents on the pyrazole or phthalazine rings. Key steps include:

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or diastereomeric salt formation.

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .

- Case Study : A boronate ester derivative (CAS: 1083326-46-8) required chiral auxiliary-assisted synthesis to achieve >95% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.